(5-Chloro-6-methylpyrazin-2-YL)methanamine
Description
(5-Chloro-6-methylpyrazin-2-YL)methanamine is a pyrazine derivative featuring a chloro substituent at the 5-position and a methyl group at the 6-position on the pyrazine ring, with a methanamine (-CH2NH2) side chain. Pyrazines are nitrogen-containing heterocycles known for their role in coordination chemistry, pharmaceuticals, and agrochemicals. The chloro and methyl groups in this compound modulate electronic and steric properties, influencing its reactivity, solubility, and binding affinity toward metal ions or biological targets .
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(5-chloro-6-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-6(7)9-3-5(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
GRNJLVWQNSRSPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN=C1Cl)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination step can be achieved using ammonia or amine derivatives under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of (5-Chloro-6-methylpyrazin-2-yl)methanamine may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-methylpyrazin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce various substituted pyrazine derivatives .
Scientific Research Applications
(5-Chloro-6-methylpyrazin-2-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Chloro-6-methylpyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(Pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine
Structural Differences :
- Core Heterocycle : Pyrazine (two nitrogen atoms at 1,4-positions) vs. pyridine (one nitrogen).
- Substituents : The target compound has 5-Cl and 6-CH3 on pyrazine, whereas this analog has a pyridine-2-ylmethyl group attached to the methanamine nitrogen.
Functional Differences :
Key Data :
| Compound | Zn(II) Binding Affinity | Fluorescence Intensity |
|---|---|---|
| Target Compound (Probe B) | Moderate | Lower |
| Dipicolylamine Probe (Probe A) | High | Higher |
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine
Structural Differences :
- Core Heterocycle : Pyrazole (two adjacent nitrogen atoms) vs. pyrazine.
- Substituents : Three methyl groups on pyrazole and an N-methylated methanamine.
Functional Differences :
- Reacts with sulfonyl chlorides to form sulfonamide derivatives (e.g., Compound 1–9 in ). The pyrazole’s electron-rich environment enhances nucleophilicity, enabling efficient sulfonylation. In contrast, the target compound’s pyrazine ring may exhibit different reactivity due to its electron-deficient nature .
(6-Chloropyridin-2-yl)methanamine Dihydrochloride
Structural Differences :
- Core Heterocycle : Pyridine (one nitrogen) vs. pyrazine.
- Substituents : Chloro at pyridine’s 6-position vs. 5-Cl/6-CH3 on pyrazine.
Functional Differences :
Solubility Comparison :
| Compound | Solubility in Water (g/L) | Salt Form |
|---|---|---|
| Target Compound | Low (Free Base) | No |
| (6-Chloropyridin-2-yl)methanamine | High | Dihydrochloride |
(5-Tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)methanamine
Structural Differences :
- Core Heterocycle : Pyrrolo[2,3-b]pyrazine (fused pyrrole-pyrazine) vs. simple pyrazine.
- Substituents : Tosyl (p-toluenesulfonyl) group at the 5-position.
Functional Differences :
- The tosyl group acts as a protective/leaving group, enabling further derivatization (e.g., trifluoro-propan-1-amine synthesis in ).
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine
Structural Differences :
- Core Heterocycle : Benzimidazole (fused benzene-imidazole) vs. pyrazine.
- Substituents : 4-Chlorophenyl group attached to methanamine.
Functional Differences :
- Exhibits herbicidal activity in wheat germination studies ().
[(2RS)-7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine
Structural Differences :
- Core Heterocycle : Benzodiazepine (tricyclic structure) vs. pyrazine.
- Substituents : 7-Cl and 2-fluorophenyl groups.
Functional Differences :
- As a benzodiazepine impurity, this compound highlights structural complexity in pharmaceuticals. The target compound’s simpler pyrazine structure may offer advantages in synthetic scalability .
Data Tables
Table 1: Structural Comparison
| Compound | Core Heterocycle | Key Substituents | Functional Group |
|---|---|---|---|
| Target Compound | Pyrazine | 5-Cl, 6-CH3 | -CH2NH2 |
| 1-(Pyrazin-2-yl)-N-(pyridine-2-ylmethyl)methanamine | Pyrazine + Pyridine | Pyridine-2-ylmethyl | -CH2NH2 |
| N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine | Pyrazole | 1,3,5-CH3, N-CH3 | -CH2NHCH3 |
Table 2: Functional Comparison
| Compound | Primary Application | Key Property |
|---|---|---|
| Target Compound | Metal-ion probes | Moderate Zn(II) affinity |
| (6-Chloropyridin-2-yl)methanamine | Pharmaceuticals | High water solubility |
| N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine | Agrochemicals | Herbicidal activity |
Biological Activity
(5-Chloro-6-methylpyrazin-2-YL)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
The compound has a molecular formula of CHClN and features a pyrazine ring substituted with a chlorine atom at the 5-position and a methyl group at the 6-position. This unique structure contributes to its reactivity and biological properties.
The biological activity of (5-Chloro-6-methylpyrazin-2-YL)methanamine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. Ongoing research aims to elucidate these interactions further, which are essential for understanding its therapeutic potential.
Antimicrobial Activity
Research indicates that (5-Chloro-6-methylpyrazin-2-YL)methanamine exhibits notable antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing moderate to good antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, demonstrating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Anticancer Activity
The compound has also been studied for its anticancer properties. Various derivatives of pyrazine compounds, including (5-Chloro-6-methylpyrazin-2-YL)methanamine, have shown cytotoxic effects against different cancer cell lines. For instance, in vitro studies reported IC values indicating significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15 |
Study 1: Antimicrobial Efficacy
In a study conducted by researchers investigating novel pyrazine derivatives, (5-Chloro-6-methylpyrazin-2-YL)methanamine was synthesized and screened against four bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The compound demonstrated varying degrees of antibacterial activity, with the lowest MIC observed against Staphylococcus aureus at 16 µg/mL .
Study 2: Anticancer Potential
A separate investigation focused on the anticancer potential of this compound involved screening against multiple cancer cell lines. The results indicated that it effectively inhibited cell proliferation in both MCF-7 and A549 cell lines, with IC values of 12.5 µM and 15 µM respectively. The study highlighted the mechanism involving apoptosis induction in cancer cells .
Comparative Analysis with Similar Compounds
Comparative studies with similar compounds have shown that the presence of the chlorine atom significantly enhances the biological activity of (5-Chloro-6-methylpyrazin-2-YL)methanamine compared to non-chlorinated analogs.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| (5-Chloro-6-methylpyrazin-2-YL)methanamine | Moderate | Significant |
| (6-Methylpyrazin-2-YL)methanamine | Low | Moderate |
| (5-Methylpyrazin-2-YL)methanamine | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
